

Tranilast vs. Placebo for Restenosis: A Comparative Analysis of Clinical Trial Data

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Tranilast** versus placebo in the prevention of restenosis following percutaneous coronary intervention (PCI), based on data from key double-blind, randomized clinical trials. The following sections detail the quantitative outcomes, experimental methodologies, and the underlying signaling pathways involved.

Quantitative Data Summary

The clinical efficacy of **Tranilast** in preventing restenosis has been evaluated in multiple clinical trials. The data presented below summarizes the key findings from the large-scale PRESTO trial and the earlier, smaller Japanese TREAT and TREAT-2 trials.

Table 1: Clinical and Angiographic Outcomes of the PRESTO Trial[1][2]



Outcome (at 9 months)	Placebo (n=~5742)	Tranilast (300-450 mg BID for 1-3 months) (n=~5742)	P-value
Primary Endpoint			
Death, Myocardial Infarction, or Ischemia-Driven Target Vessel Revascularization	15.8%	15.5% - 16.1%	0.77 to 0.81
Angiographic Substudy (n=2018)			
Minimal Lumen Diameter (MLD) at follow-up	1.76 ± 0.77 mm	1.72 to 1.78 ± 0.76 to 0.80 mm	0.49 to 0.89
Intravascular Ultrasound (IVUS) Substudy (n=1107)			
Plaque Volume at follow-up	39.3 mm³	37.5 to 46.1 mm ³	0.16 to 0.72
Adverse Events	_		
Hepatic Laboratory Test Abnormality	0.2%	11.4%	<0.01

Table 2: Angiographic Restenosis Rates in Japanese Clinical Trials[3][4][5]



Trial	Outcome	Placebo	Tranilast (600 mg/day for 3 months)	P-value
TREAT	Restenosis Rate (≥50% loss of initial gain)	46.5% (n=71)	14.7% (n=68)	<0.0001
TREAT	Restenosis Rate (≥50% diameter stenosis)	39.4%	17.6%	0.005
TREAT-2	Restenosis Rate (≥50% loss of initial gain)	44.1% (n=127)	18.8% (n=112)	0.00005
TREAT-2	Restenosis Rate (≥50% diameter stenosis)	41.9%	25.9%	0.012

Experimental Protocols

Below are the methodologies for the key clinical trials cited in this guide.

PRESTO (Prevention of REStenosis with Tranilast and its Outcomes) Trial[2][6][7]

- Study Design: A multicenter, double-blind, placebo-controlled, randomized trial involving 11,484 patients.
- Patient Population: Patients undergoing percutaneous transluminal coronary revascularization (PTCR) with or without stenting for single or multiple vessels. The lesions could be de novo or restenotic.
- Intervention: Patients were randomized to receive **Tranilast** (300 mg or 450 mg twice daily for 1 or 3 months) or a matching placebo. Drug administration was initiated within 4 hours after a successful PCI.



- Primary Endpoint: The primary endpoint was the composite of death, myocardial infarction, or ischemia-driven target vessel revascularization within a 9-month follow-up period.
- Angiographic and IVUS Substudies: A subset of 2,000 patients was designated for a 9-month follow-up angiography, with 1,000 of those also undergoing intravascular ultrasound (IVUS).
 - Quantitative Coronary Angiography (QCA): Minimal lumen diameter (MLD) was measured to assess the degree of restenosis.
 - Intravascular Ultrasound (IVUS): Plaque volume was measured to provide a more detailed assessment of neointimal hyperplasia.

TREAT (Tranilast Restenosis Following Angioplasty Trial) and TREAT-2 Trials[3][5]

- Study Design: Multicenter, randomized, double-blind, placebo-controlled trials.
- Patient Population: Patients who had undergone successful percutaneous transluminal coronary angioplasty (PTCA). The TREAT-2 trial included patients with both de novo and restenotic lesions.
- Intervention: Patients were randomly assigned to receive oral **Tranilast** (300 mg/day or 600 mg/day in the TREAT trial, and 600 mg/day in the TREAT-2 trial) or a placebo for 3 months.
- Primary Endpoint: The primary endpoint was the rate of angiographic restenosis at 3 months, defined as either ≥50% loss of the initial gain in luminal diameter or a percent diameter stenosis of ≥50% at follow-up.
- Angiographic Assessment: Follow-up coronary angiography was performed at 3 months to assess for restenosis using a quantitative approach.

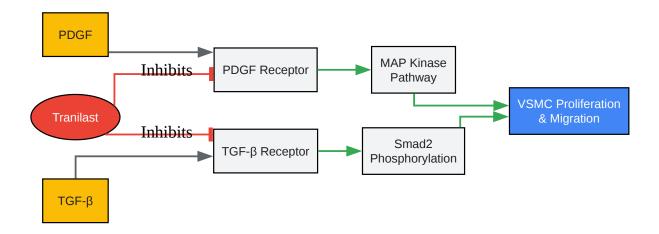
Signaling Pathways and Mechanism of Action

Tranilast is believed to exert its anti-restenotic effects by modulating key signaling pathways involved in vascular smooth muscle cell (VSMC) proliferation and migration, and inflammation.

Inhibition of Growth Factor Signaling



Tranilast has been shown to interfere with the signaling cascades of potent mitogens such as Platelet-Derived Growth Factor (PDGF) and Transforming Growth Factor-beta (TGF- β), which are crucial in the development of neointimal hyperplasia following vascular injury.[1][2]



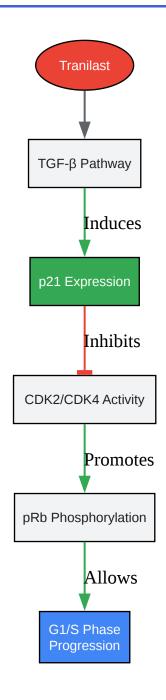
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Caption: **Tranilast** inhibits PDGF and TGF-β signaling pathways.

Cell Cycle Regulation

Tranilast can influence the cell cycle of vascular smooth muscle cells, leading to an arrest in the G0/G1 phase. This is partly achieved through the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[3] Some studies suggest this p21 induction may be mediated through the TGF-β signaling pathway.[4][5]





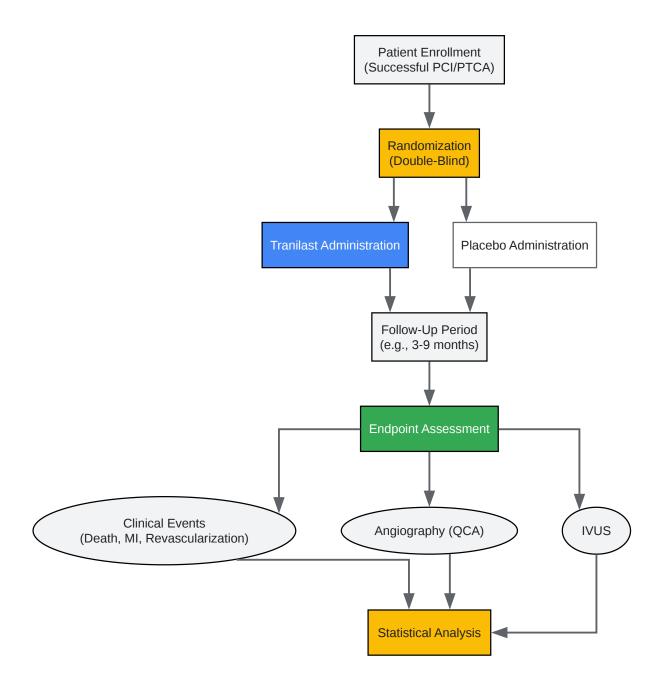
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Caption: Tranilast's influence on the cell cycle via p21.

Experimental Workflow: A Generalized Overview

The clinical trials discussed followed a generally consistent workflow from patient enrollment to data analysis.





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Caption: Generalized workflow of the **Tranilast** vs. Placebo clinical trials.

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